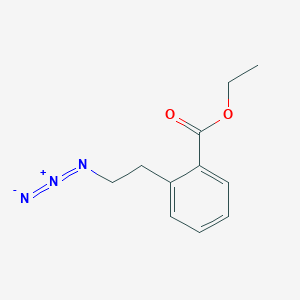
Ethyl2-(2-azidoethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(2-azidoethyl)benzoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features an ethyl group attached to a benzoate moiety, with an azidoethyl group as a substituent.
Preparation Methods
Ethyl2-(2-azidoethyl)benzoate can be synthesized through various methods. One common approach is the nucleophilic acyl substitution of an acid chloride with an alcohol . Another method involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Ethyl2-(2-azidoethyl)benzoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azido group into an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include Grignard reagents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Ethyl2-(2-azidoethyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be attached to biomolecules for various studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl2-(2-azidoethyl)benzoate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation .
Comparison with Similar Compounds
Ethyl2-(2-azidoethyl)benzoate can be compared with other esters like ethyl acetate and methyl butyrate. While these compounds share the ester functional group, this compound is unique due to the presence of the azido group, which imparts distinct reactivity and applications . Similar compounds include ethyl benzoate and methyl benzoate, which differ in their substituents and resulting properties .
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(2-azidoethyl)benzoate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)10-6-4-3-5-9(10)7-8-13-14-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
ISZUJXWYKWQAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















